
3-(Morpholinomethyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholin-4-ylmethyl)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with a morpholine group attached via a methylene bridge at the 3-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylmethyl)quinolin-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and morpholine.
Formation of the Methylene Bridge: A common method involves the reaction of quinoline with formaldehyde and morpholine under acidic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(morpholin-4-ylmethyl)quinolin-6-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions 2, 4, and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
3-(morpholin-4-ylmethyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(morpholin-4-ylmethyl)quinolin-6-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the morpholine moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 5-(morpholin-4-ylmethyl)quinolin-8-ol
- 4-hydroxyquinoline
- 2-hydroxyquinoline
Uniqueness
3-(morpholin-4-ylmethyl)quinolin-6-ol is unique due to the specific positioning of the morpholine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
3-(morpholin-4-ylmethyl)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-1-2-14-12(8-13)7-11(9-15-14)10-16-3-5-18-6-4-16/h1-2,7-9,17H,3-6,10H2 |
InChIキー |
FSZHRSRCUYHETB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CN=C3C=CC(=CC3=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


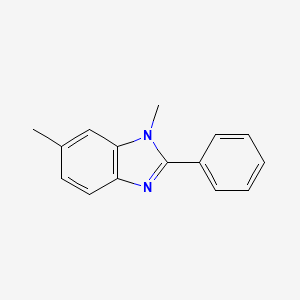
![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)
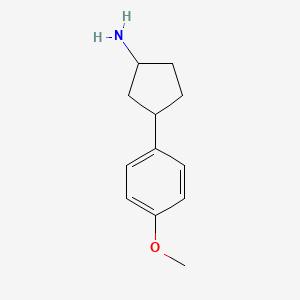

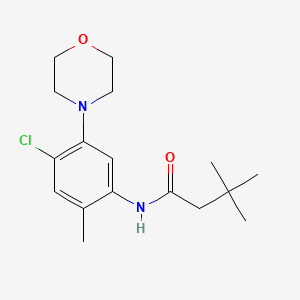

![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

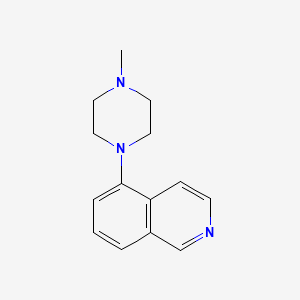
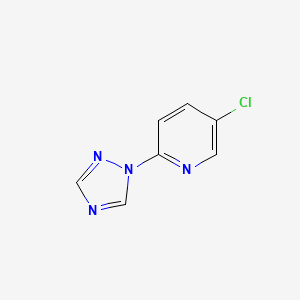
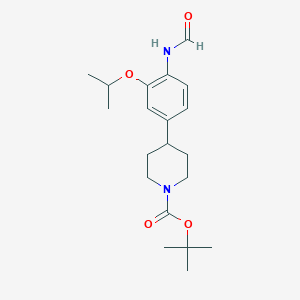
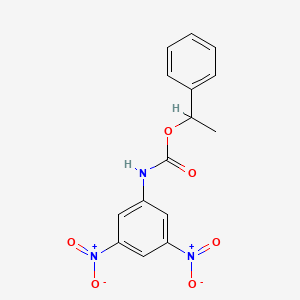
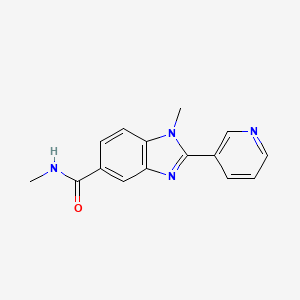
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
